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Compound of Interest

Compound Name: Enadoline

Cat. No.: B054987

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kappa-opioid receptor agonist enadoline
and the mixed agonist-antagonist butorphanol, with a focus on their interactions with the
pharmacodynamics of cocaine. The information presented is collated from peer-reviewed
scientific literature and is intended to inform research and development in the field of substance
use disorders.

Executive Summary

Preclinical studies have suggested that kappa-opioid receptor (KOR) agonists could serve as a
potential pharmacotherapy for cocaine dependence by attenuating its reinforcing effects.[1][2]
This guide examines and compares two such compounds: enadoline, a highly selective KOR
agonist, and butorphanol, a mixed mu-opioid receptor (MOR) partial agonist and KOR agonist.
Human clinical trial data is presented to delineate their respective impacts on the subjective
and physiological effects of cocaine, as well as on cocaine self-administration.

The primary human study under review demonstrates that while enadoline can modestly
reduce some of the positive subjective effects of cocaine, neither enadoline nor butorphanol
significantly alters cocaine self-administration under the tested conditions.[2] These findings are
critical for understanding the therapeutic potential and limitations of these compounds in the
context of cocaine addiction.
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Data Presentation: Quantitative Comparison of
Effects

The following table summarizes the key quantitative findings from a pivotal human study
comparing the effects of enadoline and butorphanol as pretreatments for intravenous cocaine

administration.

Enadoline (80

Butorphanol (6

Outcome Placebo + o
pg/70 kg) + mg/70 kg) + _ Citation
Measure ) ) Cocaine
Cocaine Cocaine
Significantly No significant
Subjective "High"  reduced vs. difference vs. Baseline "High" 2]
Rating (Peak) Placebo + Placebo + from Cocaine
Cocaine Cocaine
Cocaine Self- No significant No significant Baseline self- 2]
Administration modification modification administration
) No significant No significant o
Systolic Blood Cocaine-induced
adverse adverse ) [2]
Pressure (Peak) ] ] ) ) increase
interaction interaction
No significant No significant o
Heart Rate Cocaine-induced
adverse adverse ) [2]
(Peak) ) ) ) ) increase
interaction interaction

Experimental Protocols

A detailed examination of the methodologies employed in the key human clinical trial is
provided below to allow for critical evaluation and potential replication of the findings.

Study Design: A double-blind, placebo-controlled, crossover study was conducted with eight
non-treatment-seeking, experienced cocaine users.[2] Participants resided on an inpatient
research unit for the 8-week duration of the study. Each participant received intramuscular (IM)
enadoline (20, 40, and 80 ug/70 kg), butorphanol (1.5, 3, and 6 mg/70 kg), and a placebo
pretreatment in a randomized order, with each pretreatment phase separated by at least 72
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hours.[2][3] Following each pretreatment, participants underwent a cocaine dose-effect session
and two cocaine self-administration sessions.

Participant Profile: Participants were adults with a history of polysubstance abuse, including
cocaine.[3] They were screened to be in good physical health and were not seeking treatment
for their drug use.

Drug Administration:

o Pretreatment: Enadoline, butorphanol, or placebo were administered intramuscularly.
e Cocaine Administration: Cocaine hydrochloride was administered intravenously.

Key Experiments:

o Cocaine Dose-Effect Session: One hour after the pretreatment, participants received three
intravenous injections of cocaine (0, 20, and 40 mg) spaced one hour apart.[2]

o Measures:

» Subjective Effects: Assessed using the Addiction Research Center Inventory (ARCI), a
standardized questionnaire for evaluating the subjective effects of psychoactive drugs.
[4][5][6][7] Visual analog scales (VAS) were also used to rate effects such as "High,"
"Good Drug Effect,” and "Willing to Pay."

» Physiological Effects: Heart rate, blood pressure, and respiratory rate were monitored
continuously.

o Cocaine Self-Administration Sessions: These sessions were designed to assess the
reinforcing effects of cocaine.

o Session 1 (Sample Dose with Ascending Money Choices): Participants received a sample
dose of cocaine (40 mg, IV) and then had six opportunities to choose between another
dose of cocaine or an ascending amount of money.[2]

o Session 2 (No Sample Dose with Descending Money Choices): Participants had six
opportunities to choose between a dose of cocaine (40 mg, IV) or a descending amount of
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money, without receiving an initial sample dose.[2]

Preclinical Self-Administration Protocol (General Overview): While a direct comparative
preclinical study protocol for enadoline versus butorphanol was not available, a general
methodology for assessing the effects of kappa agonists on cocaine self-administration in
animal models (e.qg., rats or rhesus monkeys) is as follows:

o Subjects: Animals are typically implanted with intravenous catheters.

» Training: Animals are trained to press a lever to receive an infusion of cocaine. This is often
done on a fixed-ratio schedule of reinforcement.[8][9][10]

e Pretreatment: Prior to the self-administration session, animals are administered the test
compound (e.g., enadoline, butorphanol) or a vehicle.

» Testing: The number of cocaine infusions self-administered during the session is recorded. A
decrease in self-administration is interpreted as a reduction in the reinforcing effects of
cocaine.[8][11] Food-maintained responding is often used as a control to assess for general
behavioral disruption.[8]

Signaling Pathways and Mechanisms of Action

To understand the interaction between these compounds and cocaine, it is essential to
visualize their respective signaling pathways.

Kappa-Opioid Receptor Signaling
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Enadoline and the kappa component of butorphanol bind to the KOR, a G-protein coupled
receptor.[12][13][14][15][16] This binding initiates two primary intracellular signaling cascades:
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o G-protein Pathway: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase,
resulting in decreased cyclic AMP (CAMP) levels, and modulation of ion channels. This

pathway is thought to be primarily responsible for the analgesic effects of KOR agonists.[12]
[16]

e [B-Arrestin Pathway: Recruitment of 3-arrestin can lead to the activation of other signaling
molecules, such as mitogen-activated protein kinases (MAPKSs), which may contribute to the
aversive and dysphoric effects associated with KOR activation.[12][14][15]

Cocaine's Mechanism of Action
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Cocaine's primary mechanism for producing its reinforcing effects is the blockade of the
dopamine transporter (DAT) in the presynaptic terminal.[17][18][19][20] This inhibition of
dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, resulting in
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enhanced stimulation of postsynaptic dopamine receptors and the subsequent feelings of
euphoria and reward.[17][18][19][20]

Experimental Workflow: Human Clinical Trial
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The workflow diagram illustrates the sequential phases of the human clinical trial, from
participant screening and admission to the randomized pretreatment and subsequent cocaine
testing sessions, culminating in data collection.

Conclusion

The available evidence from a key human clinical trial suggests that while the selective KOR
agonist enadoline may have a modest attenuating effect on the subjective "high" produced by
cocaine, neither enadoline nor the mixed MOR/KOR agonist butorphanol significantly reduces
cocaine self-administration in experienced users under the tested acute dosing conditions.[2]
Both agents were found to be safe when co-administered with cocaine.[2] These findings
highlight the complexity of translating preclinical observations to clinical outcomes and
underscore the need for further research to delineate the therapeutic potential of KOR-targeted
pharmacotherapies for cocaine use disorder. Future studies might explore different dosing
regimens, durations of treatment, or the effects of these compounds in different subpopulations
of cocaine users.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. Enadoline and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics
and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and
hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Addiction Research Center Inventory | NIDA Data Share [datashare.nida.nih.gov]
e 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
e 6. Website [eprovide.mapi-trust.org]

e 7. Addiction Research Center Inventory (ARCI): Measurement of Euphoria and Other Drug
Effects | Semantic Scholar [semanticscholar.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b054987?utm_src=pdf-body
https://www.benchchem.com/product/b054987?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11561074/
https://pubmed.ncbi.nlm.nih.gov/11561074/
https://www.benchchem.com/product/b054987?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/the-binding-sites-for-cocaine-and-dopamine-in-the-dopamine-2z13zi1hgf.pdf
https://pubmed.ncbi.nlm.nih.gov/11561074/
https://pubmed.ncbi.nlm.nih.gov/11561074/
https://pubmed.ncbi.nlm.nih.gov/11594439/
https://pubmed.ncbi.nlm.nih.gov/11594439/
https://datashare.nida.nih.gov/instrument/addiction-research-center-inventory
https://www.phenxtoolkit.org/protocols/view/520101
https://eprovide.mapi-trust.org/instruments/addiction-research-center-inventory-49-check-list
https://www.semanticscholar.org/paper/Addiction-Research-Center-Inventory-(ARCI)%3A-of-and-Haertzen-Hickey/61e559698ae763445593301ecddbf4d0c584631a
https://www.semanticscholar.org/paper/Addiction-Research-Center-Inventory-(ARCI)%3A-of-and-Haertzen-Hickey/61e559698ae763445593301ecddbf4d0c584631a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

8. Interactions between kappa opioid agonists and cocaine. Preclinical studies - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Kappa opioid inhibition of morphine and cocaine self-administration in rats - PubMed
[pubmed.ncbi.nim.nih.gov]

10. Cocaine self-administration augments kappa opioid receptor system-mediated inhibition
of dopamine activity in the mesolimbic dopamine system - PMC [pmc.ncbi.nim.nih.gov]

11. Effects of the kappa-opioid receptor agonist, U69593, on the development of
sensitization and on the maintenance of cocaine self-administration - PubMed
[pubmed.ncbi.nim.nih.gov]

12. mdpi.com [mdpi.com]

13. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor
kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

14. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA GBy AND
B-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nim.nih.gov]

15. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-
Biased Kappa Agonists [frontiersin.org]

16. Evaluation of the Intracellular Signaling Activities of k-Opioid Receptor Agonists,
Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and (3-Arrestin-Mediated
Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular
Modeling and Dynamics Simulations - PMC [pmc.ncbi.nim.nih.gov]

18. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
19. news-medical.net [news-medical.net]

20. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Enadoline and Butorphanol
on Cocaine Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054987#enadoline-versus-butorphanol-in-studies-of-
cocaine-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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